molecular formula C27H31NO5 B2610967 (2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; propan-2-ol CAS No. 1217203-19-4

(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; propan-2-ol

Cat. No. B2610967
CAS RN: 1217203-19-4
M. Wt: 449.547
InChI Key: PXXJUXMHKKMCBJ-GNWMQEPYSA-N
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Description

(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; propan-2-ol is a useful research compound. Its molecular formula is C27H31NO5 and its molecular weight is 449.547. The purity is usually 95%.
BenchChem offers high-quality (2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Pharmacokinetics

The metabolism and pharmacokinetics of benzofuran derivatives, including those related to the compound , have been studied to understand their disposition in the human body. For instance, research on a novel orexin 1 and 2 receptor antagonist, closely related in structure to benzofuran derivatives, demonstrated that the compound and its metabolites undergo extensive metabolism, primarily via oxidation of the benzofuran ring. This process results in various metabolites, indicative of the compound's biotransformation pathways Renzulli, C., et al. (2011).

Anesthetic Applications

Compounds related to benzofuran derivatives have been evaluated for their potential in anesthesia. For example, propofol, a widely used anesthetic, has been shown to enhance plasma γ-tocopherol levels in patients undergoing cardiac surgery, highlighting its antioxidant and anti-inflammatory properties Cavalca, V., et al. (2008). Another study compared the effects of propofol, isoflurane, and sevoflurane on oxygenation and shunt fraction during one-lung ventilation, illustrating propofol's favorable impact on oxygenation compared to volatile anesthetics Abe, K., et al. (1998).

Toxicological and Safety Assessment

The safety and toxicological profiles of benzofuran derivatives have been explored in various contexts. A study on the metabolic fate of irinotecan, a chemotherapeutic agent featuring a piperidine moiety similar to that in the compound of interest, detailed its biotransformation and the correlation of glucuronidation with its side effect profile, specifically diarrhea Gupta, E., et al. (1994).

Environmental and Occupational Exposure

Research on environmental and occupational exposure to benzidine, a compound structurally related to benzofuran derivatives, highlighted the formation of hemoglobin adducts in workers, pointing to potential health risks associated with exposure to such chemicals Beyerbach, A., et al. (2005).

properties

IUPAC Name

(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one;propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO4.C3H8O/c1-15-11-19(26)18(14-25-9-5-2-6-10-25)24-22(15)23(27)21(29-24)13-17-12-16-7-3-4-8-20(16)28-17;1-3(2)4/h3-4,7-8,11-13,26H,2,5-6,9-10,14H2,1H3;3-4H,1-2H3/b21-13-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXJUXMHKKMCBJ-GNWMQEPYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC4=CC=CC=C4O3)O2)CN5CCCCC5)O.CC(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC4=CC=CC=C4O3)/O2)CN5CCCCC5)O.CC(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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